The compound [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine is a complex organic molecule that belongs to the class of pyrazole derivatives. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The presence of the pyrazole moiety contributes to its biological activity, particularly in antimicrobial applications. The synthesis and characterization of such compounds are crucial for developing new therapeutic agents.
This compound can be classified under:
The synthesis of similar compounds has been documented in various studies, highlighting their potential as novel antibiotics against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) .
The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine typically involves several steps:
The synthetic routes often utilize techniques such as refluxing in organic solvents and purification through column chromatography. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
The molecular structure of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine can be depicted as follows:
The structure includes:
The compound can participate in various chemical reactions due to its functional groups:
The therapeutic exploitation of pyrazole derivatives originated serendipitously with antipyrine (phenazone) in 1883, an analgesic synthesized via Knorr condensation that remained clinically used for nearly a century [2] [8]. This pioneering discovery initiated systematic exploration of pyrazole’s pharmacophoric potential:
Table 1: Structural Evolution of Clinically Impactful Pyrazole Derivatives | Compound (Year) | Therapeutic Application | Pyrazole Substitution Pattern | Structural Innovation | Clinical Impact |
---|---|---|---|---|---|
Phenylbutazone (1949) | Anti-inflammatory/analgesic | 1,2-Diphenyl-3,5-dioxo substitution | Lipophilic substituents enhancing potency | First-generation NSAID; withdrawn due to toxicity | |
Betazole (1960s) | Diagnostic (gastric secretion) | 3-Aminoethyl substitution | Histamine bioisostere | Selective H₂ agonist for diagnostic use | |
Celecoxib (1999) | COX-2 selective anti-inflammatory | 1,5-Diaryl with sulfonamide | SO₂NH₂ group enabling COX-2 selectivity | $2.5B peak sales; reduced GI toxicity | |
Rimonabant (2006) | Anti-obesity (CB1 antagonist) | 1,5-Diaryl with piperidine carboxamide | Carboxamide linker for receptor access | Validated endocannabinoid targeting; withdrawn for psychiatric effects | |
Crizotinib (2011) | ALK/ROS1 kinase inhibitor | 2-Aminopyrazole core | Pyridine-pyrazole bidentate binding | First-line ALK+ NSCLC therapy | |
Apixaban (2011) | Factor Xa inhibitor | Tetrahydropyrazolopyrazine fusion | Bicyclic constraint enhancing selectivity | Oral anticoagulant with $9.9B annual sales |
Synthetic methodology evolution crucially enabled this progression. Early Knorr condensations of hydrazines with 1,3-dicarbonyls provided access to 3,5-disubstituted pyrazoles, but with limited regiocontrol [2]. Modern transition-metal catalysis (e.g., Pd-mediated cross-couplings) allows site-selective C-C bond formation on pyrazole rings [8]. Microwave-assisted synthesis and multicomponent reactions further enhanced efficiency, as demonstrated in routes to complex pyrazolopyrimidines and fused systems [2] [8]. These advances facilitated exploration of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine’s chemical space, where regioselective N1-arylation positions the methanamine moiety for optimal target engagement.
The [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine scaffold integrates two high-impact substituents that synergistically enhance drug-like properties:
Trifluoromethyl group (-CF₃):
Methanamine moiety (-CH₂NH₂):
Table 2: Molecular Properties of [4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine | Property | Value/Description | Significance |
---|---|---|---|
CAS Registry | 1152815-26-3 | Unique compound identifier | |
Molecular Formula | C₁₃H₁₄F₃N₃ | Confirms elemental composition | |
Molecular Weight | 269.27 g/mol | Within optimal drug-like range (200-500 Da) | |
Hydrogen Bond Donors | 1 (methanamine -NH₂) | Permeability optimization | |
Hydrogen Bond Acceptors | 3 (pyrazole N, two amine N) | Balances solubility/permeability | |
Topological Polar Surface Area (TPSA) | 43.84 Ų | Predicts moderate cellular permeability | |
Calculated logP (cLogP) | 2.97 | Favors membrane crossing | |
Rotatable Bonds | 2 (pyrazole-aryl, aryl-CH₂) | Conformational flexibility indicator |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1